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Compound of Interest

Compound Name: [D-P-CL-Phe6,leul7]-vip tfa

Cat. No.: B15606010

Application Notes and Protocols for [D-p-CI-
Phe6, Leul7]-VIP TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the
use of [D-p-Cl-Phe6, Leul7]-VIP TFA, a selective and competitive antagonist of the Vasoactive
Intestinal Peptide (VIP) receptors. This information is intended to guide researchers in
designing and conducting experiments to investigate the physiological and pathological roles of
VIP and its receptors.

Introduction

[D-p-CI-Phe6, Leul7]-VIP TFA is a synthetic peptide analog that acts as a potent antagonist for
VIP receptors, primarily VPAC1 and VPAC?2. It competitively inhibits the binding of the
endogenous ligand VIP, thereby blocking its downstream signaling pathways. This antagonist
has an IC50 of 125.8 nM for the VIP receptor and displays no activity on glucagon, secretin, or
GRF receptors.[1] Its selectivity makes it a valuable tool for elucidating the specific functions of
VIP in various biological processes, including neurotransmission, immune regulation, and cell
proliferation.
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Recommended Concentrations for In Vitro

Experiments

The optimal concentration of [D-p-Cl-Phe6, Leul7]-VIP TFA will vary depending on the specific

cell type, receptor expression levels, and the experimental assay being performed. The

following table summarizes recommended concentration ranges based on available literature.

It is highly recommended to perform a dose-response curve to determine the optimal

concentration for your specific experimental setup.

Recommended
Experiment Type Concentration Key Considerations Reference
Range
The IC50 is 125.8 nM.
o A wide range should
Receptor Binding
1nM-10uM be tested to generate [1]
Assays -
a full competition
curve.
A concentration of 10
CAMP Accumulation MM has been shown
1pM-10uM — . [2]
Assays to inhibit VIP-induced
CAMP increase.
Concentrations of 3
UM and 10 uM have
Cell
] ) o been used to study T-
Proliferation/Activation 1 uM - 10 uM o [3]
cell activation and
Assays
CREB
phosphorylation.
The effective
Inhibition of VIP- concentration will
mediated biological 0.1 uM - 10 uM depend on the specific  [2][4]

effects

biological response

being measured.
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Signaling Pathways of VIP Receptors

VIP receptors (VPAC1 and VPAC?2) are G-protein coupled receptors (GPCRSs) that primarily
signal through two main pathways: the adenylyl cyclase (AC) and the phospholipase C (PLC)
pathways.

Gas-cAMP-PKA Signaling Pathway

Upon VIP binding, the receptor couples to a stimulatory G protein (Gas), which activates
adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (CAMP).
Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in
turn phosphorylates various downstream targets, including transcription factors like CREB, to
modulate gene expression and cellular function.
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Caption: Gas-cAMP-PKA signaling pathway activated by VIP.

Gag-PLC-PKC Signaling Pathway

In addition to the Gas pathway, VIP receptors can also couple to Gaq proteins. This activates
Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two
second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This
pathway is involved in various cellular processes, including cell proliferation and differentiation.
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Caption: Gaqg-PLC-PKC signaling pathway activated by VIP.

Experimental Protocols

The following are generalized protocols for key experiments using [D-p-Cl-Phe6, Leul7]-VIP
TFA. It is essential to optimize these protocols for your specific cell line and experimental
conditions.

General Workflow for an Antagonist Experiment

This workflow outlines the general steps for assessing the antagonistic activity of [D-p-Cl-Phe6,
Leul7]-VIP TFA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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